molecular formula C11H8ClNO2 B8371003 Methyl 3-chloroisoquinoline-1-carboxylate

Methyl 3-chloroisoquinoline-1-carboxylate

Cat. No. B8371003
M. Wt: 221.64 g/mol
InChI Key: GPIVOHBVGUPMIF-UHFFFAOYSA-N
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Patent
US09402841B2

Procedure details

A mixture of 1-(methoxycarbonyl)isoquinoline 2-oxide (9.5 g, 46.75 mmol) and POCl3 (50 mL) was heated at 100° C. for 4 hours. The reaction mixture was subsequently cooled and concentrated, and the crude product was purified by silica gel chromatography eluting with petroleum ether and EtOAc (15:1) to give the title compound as a white solid (5.1 g, 49%). ESI-MS m/z [M+H]+ 222.
Name
1-(methoxycarbonyl)isoquinoline 2-oxide
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][N+:6]=1[O-])=[O:4].O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:7]1[N:6]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[C:14]2[C:9]([CH:8]=1)=[CH:10][CH:11]=[CH:12][CH:13]=2

Inputs

Step One
Name
1-(methoxycarbonyl)isoquinoline 2-oxide
Quantity
9.5 g
Type
reactant
Smiles
COC(=O)C1=[N+](C=CC2=CC=CC=C12)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with petroleum ether and EtOAc (15:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=CC=CC=C2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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